molecular formula C13H19NO B13168438 1,4-Dimethyl-3-(3-methylphenyl)pyrrolidin-3-ol

1,4-Dimethyl-3-(3-methylphenyl)pyrrolidin-3-ol

Cat. No.: B13168438
M. Wt: 205.30 g/mol
InChI Key: JCXDJNFSKKWOCZ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-(3-methylphenyl)pyrrolidin-3-ol is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-(3-methylphenyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the methyl and phenyl substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methylphenylacetonitrile with 2,3-dibromopropane in the presence of a base can lead to the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(3-methylphenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

1,4-Dimethyl-3-(3-methylphenyl)pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-(3-methylphenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets involved depend on the specific biological context and the compound’s modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-3-(3-methylphenyl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both methyl and phenyl groups on the pyrrolidine ring can enhance its binding affinity to certain targets and modify its pharmacokinetic properties .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1,4-dimethyl-3-(3-methylphenyl)pyrrolidin-3-ol

InChI

InChI=1S/C13H19NO/c1-10-5-4-6-12(7-10)13(15)9-14(3)8-11(13)2/h4-7,11,15H,8-9H2,1-3H3

InChI Key

JCXDJNFSKKWOCZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1(C2=CC=CC(=C2)C)O)C

Origin of Product

United States

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